molecular formula C17H14N2O B7474221 N-phenyl-2-quinolin-8-ylacetamide

N-phenyl-2-quinolin-8-ylacetamide

Cat. No.: B7474221
M. Wt: 262.30 g/mol
InChI Key: JYRWUPWCGCVBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-quinolin-8-ylacetamide is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-quinolin-8-ylacetamide typically involves the reaction of 2-quinolin-8-ylacetic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-2-quinolin-8-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or quinoline rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

Scientific Research Applications

N-phenyl-2-quinolin-8-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-phenyl-2-quinolin-8-ylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and cell death. This mechanism is similar to that of other quinoline derivatives, which are known to stabilize DNA-enzyme complexes and prevent the replication of bacterial DNA .

Comparison with Similar Compounds

    Quinoline: A basic structure with a nitrogen atom in the ring.

    Quinazoline: Similar to quinoline but with an additional nitrogen atom.

    Quinazolinone: Contains a carbonyl group, making it more reactive.

Uniqueness: N-phenyl-2-quinolin-8-ylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline ring with a phenylacetamide moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

N-phenyl-2-quinolin-8-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c20-16(19-15-9-2-1-3-10-15)12-14-7-4-6-13-8-5-11-18-17(13)14/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRWUPWCGCVBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.